molecular formula C18H15NO4 B5726168 1-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,4-pentadien-3-one

1-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,4-pentadien-3-one

Cat. No.: B5726168
M. Wt: 309.3 g/mol
InChI Key: YHPCOAIOELXCCP-ZVSIBQGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,4-pentadien-3-one is a useful research compound. Its molecular formula is C18H15NO4 and its molecular weight is 309.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.10010796 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : The compound 1-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,4-pentadien-3-one, along with other unsymmetrical mono-carbonyl curcuminoids, has been synthesized and characterized using various spectroscopic techniques. Studies include quantum chemical insights like geometric parameters, nonlinear optical properties, natural bond orbitals, and frontier molecular orbitals. This research is significant for understanding the molecular stability and charge transfer phenomena in these compounds (Khalid et al., 2020).

Anticancer Activity

  • In Vitro Anticancer Activity : Studies have shown the compound exhibits significant anticancer activities in vitro against various human tumor cell lines, including lung carcinoma, melanoma, breast, colon, renal, ovarian, prostate, and leukemia. Specific activity against colon cancer cells was noted, suggesting potential in colon cancer research (Suarez et al., 2010).

Chemoselective Bioreduction

  • Bioreduction Mediated by Baker's Yeast : The chemoselective bioreduction of this compound has been facilitated using baker's yeast (Saccharomyces cerevisiae) in a biphasic system, leading to the formation of a saturated ketone. This study is crucial for understanding the influence of various factors on the bioreduction process (Schaefer et al., 2013).

Controlled Drug Release Systems

  • Development of Controlled Drug Release Systems : Research has involved encapsulating derivatives of this compound in poly(lactic acid) membranes for potential use in controlled drug release systems and tissue engineering. This is significant for developing non-toxic drug delivery methods (Blanco et al., 2020).

Computational and Pharmacological Investigation

  • Analgesic, Anti-inflammatory, and Anticancer Potential : The compound has been studied for its potential in treating pain, inflammatory disorders, and cancer. Computational and pharmacological investigations indicate significant analgesic, anti-inflammatory, and anticancer effects (Tariq et al., 2019).

Anti-Inflammatory Activity

  • Synthesis and Anti-Inflammatory Activity Evaluation : New derivatives of 1,4-pentadien-3-one have been synthesized and evaluated for their anti-inflammatory activity. Some compounds have shown potent activity comparable to known NSAIDs (Guo et al., 2006).

Properties

IUPAC Name

(1E,4E)-1-(4-methoxyphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-23-18-12-6-15(7-13-18)5-11-17(20)10-4-14-2-8-16(9-3-14)19(21)22/h2-13H,1H3/b10-4+,11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPCOAIOELXCCP-ZVSIBQGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,4-pentadien-3-one
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,4-pentadien-3-one
Reactant of Route 3
Reactant of Route 3
1-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,4-pentadien-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.